molecular formula C20H18N4O3S B2908740 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903853-10-1

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2908740
CAS No.: 903853-10-1
M. Wt: 394.45
InChI Key: MPJYFQNOJRBRJJ-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile ( 903853-10-1) is a chemical compound with a molecular formula of C20H18N4O3S and a molecular weight of 394.45 g/mol . Its structure integrates several privileged pharmacophores in medicinal chemistry, including a piperazine ring, a methoxybenzoyl group, a thiophene ring, and an oxazole carbonitrile core. Compounds featuring piperazine and thiophene scaffolds are frequently explored in drug discovery for their diverse biological activities . The oxazole ring is a common heterocycle found in compounds with various pharmacological properties. This combination of structural features makes this carbonitrile a valuable chemical intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel compound libraries for high-throughput screening, in structure-activity relationship (SAR) studies, and as a building block for developing potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYFQNOJRBRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.

    Introduction of the thiophene ring: This step involves the coupling of the oxazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final functionalization: The methoxybenzoyl group is added via acylation reactions, typically using an acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic rings suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action for 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the oxazole and thiophene rings might engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Analogues with Modified Oxazole Substituents

Key structural variations in similar compounds include changes to the oxazole substituents, which influence electronic properties and biological interactions.

Compound Name R1 (Position 2) R2 (Position 5) Molecular Weight Notable Properties Reference
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile Thiophen-2-yl 4-Methoxybenzoyl-piperazine ~434.5* Potential enzyme inhibition
5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (3t) Thiophen-2-yl Indol-3-yl 306.3 Antifungal activity (docking study)
2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3q) 4-Fluorophenyl Indol-3-yl 318.3 Enhanced lipophilicity

*Theoretical calculation based on molecular formula C₂₂H₂₁N₅O₃S.

  • Impact of R2 : The 4-methoxybenzoyl-piperazine group in the target compound introduces a bulky, electron-donating substituent, which may enhance binding to enzymes with hydrophobic pockets compared to indol-3-yl (3t) .

Piperazine-Modified Analogues

The piperazine moiety is critical for interactions with biological targets. Modifications here alter solubility and binding affinity.

Compound Name Piperazine Substitution Core Structure Molecular Weight Activity Reference
Target Compound 4-Methoxybenzoyl Oxazole ~434.5* Not reported
(E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile Furan-2-carbonyl Oxazole 408.8 Unreported (structural analogue)
12l (Pyrimidine derivative) 4-Acetylpiperazin-1-yl Pyrimidine 493.5 CDK9 inhibition (IC₅₀ < 100 nM)

Positional Isomers and Heterocyclic Cores

Positional isomerism and core heterocycle changes significantly alter bioactivity.

Compound Name Core Substituent Position Molecular Weight Notes Reference
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile Oxazole 3-Methoxybenzoyl ~434.5* Reduced steric hindrance vs. 4-methoxy
12m (Pyrimidine derivative) Pyrimidine Piperazin-1-yl 393.4 CDK9 inhibitor (96% purity)
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole Thiadiazole-thio 371.1 Antibacterial activity
  • Heterocyclic Core : Pyrimidine-based compounds (e.g., 12m) demonstrate kinase inhibition, while pyrazole derivatives () show antibacterial effects. The oxazole core in the target compound may offer a balance between rigidity and solubility .

Functional Group Comparisons

Nitrile-containing compounds are explored for diverse applications:

Compound Name Functional Groups Biological Role Reference
Target Compound Oxazole, nitrile, piperazine Potential enzyme inhibitor
UDO (Pyridine derivative) Pyridine, trifluoromethyl CYP51 inhibitor
5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile Azepane-sulfonyl, allylamino Unreported
  • Nitrile Role : The nitrile group in the target compound may act as a hydrogen bond acceptor or metabolic stabilizer, similar to its role in CYP51 inhibitors like UDO .

Biological Activity

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, also known as Y511-0647, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
CAS Number941266-23-5
LogP2.012
Polar Surface Area41.91 Ų
Hydrogen Bond Acceptors5

Research indicates that this compound may exert its biological effects through multiple pathways, particularly in cancer treatment. The following mechanisms have been proposed:

  • Apoptosis Induction : Studies have shown that the compound can increase the expression of p53 and activate caspase-3 in cancer cell lines (e.g., MCF-7), leading to apoptosis .
  • Inhibition of Carbonic Anhydrases : The compound has demonstrated selective inhibition of various carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .
  • Molecular Docking Studies : Docking studies suggest strong hydrophobic interactions with key amino acids in target receptors, akin to established drugs like Tamoxifen .

Biological Activity

The biological activity of the compound has been evaluated in various studies:

  • Antitumor Activity : In vitro assays have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer cells .
  • Selectivity : The compound selectively inhibits hCA IX and hCA XII at nanomolar concentrations, indicating its potential as a targeted therapeutic agent for cancer treatment .

Case Studies

  • Study on MCF-7 Cells : A study focused on the effects of the compound on MCF-7 breast cancer cells revealed that it significantly upregulated apoptotic markers and induced cell death through a caspase-dependent pathway .
  • Evaluation Against Pancreatic Cancer : In another study, the compound was tested against PANC-1 pancreatic cancer cells, showing potent growth inhibition and suggesting its utility in treating aggressive cancer types .

Research Findings

Recent research highlights several critical findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the piperazine and oxazole moieties have been explored to enhance potency and selectivity against specific cancer targets .
  • In Vivo Studies : Preliminary in vivo studies indicate promising results in tumor reduction in animal models, though further investigations are needed to confirm these findings and evaluate safety profiles .

Q & A

Q. What are the critical steps and reagents for synthesizing 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile?

Methodological Answer: The synthesis typically involves:

Piperazine Derivative Formation : Reacting 4-methoxybenzoyl chloride with piperazine under anhydrous conditions (dichloromethane, triethylamine) to form the 4-(4-methoxybenzoyl)piperazine intermediate .

Oxazole Ring Cyclization : Utilizing a cyclization reaction between a nitrile-containing precursor and a thiophen-2-yl group. Catalysts like POCl₃ or TfOH may enhance reaction efficiency .

Coupling Reactions : Combining intermediates via nucleophilic substitution or amide coupling.
Key Reagents :

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
  • Bases: Triethylamine (TEA), sodium hydroxide.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity MethodReference
Piperazine Formation4-Methoxybenzoyl chloride, DCM, TEA, 0°C78NMR, HPLC
Oxazole CyclizationPOCl₃, acetonitrile, reflux65TLC, IR

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • Infrared Spectroscopy (IR) : Detect functional groups (C≡N stretch ~2240 cm⁻¹, C=O ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 436.12 [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtained) .

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, Aurora B) using fluorescence-based or radiometric assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) testing against Gram+/Gram- bacteria .
  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

Methodological Answer:

  • Reaction Optimization :
    • Temperature Control : Lower temps (0–5°C) reduce side reactions during acylation .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Purification Strategies :
    • Flash Chromatography : Gradient elution (e.g., 20–50% ethyl acetate in hexane) .
    • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Q. Table 2: Yield Optimization Comparison

ConditionYield (%)Purity (%)Reference
POCl₃, 80°C, 12h6595
TfOH, RT, 6h7298

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to receptor expression differences) .
    • Validate enzyme sources (recombinant vs. native proteins).
  • Mechanistic Follow-Up :
    • SAR Studies : Modify the thiophene or methoxy groups to isolate activity contributors .
    • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .

Q. What computational methods aid in elucidating the mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., kinases) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications : Replace the oxazole with thiazole or imidazole to assess heterocycle impact .

Substituent Variation :

  • Piperazine : Test 4-fluorobenzoyl vs. 4-methoxybenzoyl for steric/electronic effects .
  • Thiophene : Introduce methyl or nitro groups at the 5-position .

Bioisosteric Replacement : Swap carbonitrile (-CN) with trifluoromethyl (-CF₃) to modulate lipophilicity .

Q. Table 3: SAR Data Example

DerivativeIC₅₀ (μM, EGFR)LogPReference
Parent Compound0.452.8
5-Nitrothiophene Analog0.123.1
4-Fluorobenzoyl Analog1.202.5

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